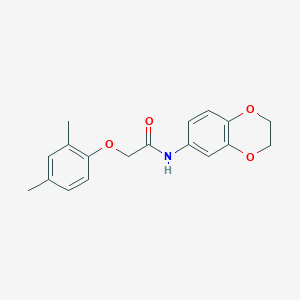

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin core linked to a 2,4-dimethylphenoxy group via an acetamide bridge. This compound belongs to a broader class of benzodioxin-based derivatives investigated for diverse therapeutic applications, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-12-3-5-15(13(2)9-12)23-11-18(20)19-14-4-6-16-17(10-14)22-8-7-21-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSPJLSPVISTOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide typically involves multiple steps:

Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

Attachment of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the benzodioxin intermediate reacts with 2-(2,4-dimethylphenoxy)acetyl chloride in the presence of a base such as triethylamine.

Final Coupling: The final step involves coupling the benzodioxin intermediate with the acetamide derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the acetamide group to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated products, depending on the reagents used.

Scientific Research Applications

Enzyme Inhibition

One of the notable applications of this compound is its potential as an enzyme inhibitor. Research has shown that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide exhibit moderate inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . This suggests a potential role in developing anti-Alzheimer drugs.

Antidiabetic Properties

Further studies have indicated that compounds derived from this class may also act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This property positions these compounds as potential therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .

Antimicrobial Activity

In addition to their enzyme inhibition capabilities, some derivatives have been evaluated for antimicrobial properties. The presence of the benzodioxin structure is believed to enhance the antimicrobial efficacy against various bacterial strains .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide exerts its effects depends on its interaction with molecular targets. It may act by:

Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

Receptor Interaction: Acting as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Pathway Modulation: Affecting key signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogues

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

- Molecular Formula : C19H23N3O3

- Molecular Weight : 341.41 g/mol

- CAS Number : 379249-41-9

The compound features a benzodioxin moiety, which is known for various pharmacological activities, and a dimethylphenoxy group that may enhance its biological properties.

Enzyme Inhibition Studies

Research has demonstrated that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl) exhibit significant enzyme inhibitory activities:

- α-Glucosidase Inhibition : Various synthesized compounds showed moderate inhibition against α-glucosidase, an enzyme linked to diabetes management. Compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) were evaluated for their potential to lower blood glucose levels by inhibiting carbohydrate absorption in the intestines .

- Lipoxygenase Inhibition : Studies indicated that certain sulfonamide derivatives of the benzodioxin compound exhibited notable lipoxygenase inhibitory activity. This suggests potential anti-inflammatory effects, making these compounds candidates for further development in treating inflammatory diseases .

Antimicrobial Activity

The synthesized derivatives have been tested against a range of bacterial strains:

| Compound | Activity | MIC (µg/mL) | Target |

|---|---|---|---|

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Moderate | 32 | S. aureus |

| N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Good | 16 | E. coli |

| N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide | Excellent | 8 | P. aeruginosa |

These results indicate that modifications to the benzodioxin structure can significantly enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

- Case Study on Antidiabetic Potential : A study synthesized several acetamide derivatives and evaluated their α-glucosidase inhibitory effects. The findings revealed that some compounds achieved over 50% inhibition at low concentrations, indicating their potential as therapeutic agents for Type 2 Diabetes Mellitus (T2DM) .

- Case Study on Antimicrobial Efficacy : Another research effort focused on the antibacterial properties of various sulfonamides derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl). The results highlighted that certain derivatives demonstrated activity comparable to standard antibiotics against drug-resistant strains of bacteria .

Q & A

Q. What are the standard synthetic routes and characterization techniques for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide?

The synthesis typically involves multi-step reactions, including coupling of 2,3-dihydro-1,4-benzodioxin-6-amine with substituted phenoxyacetyl chlorides. Key steps include:

- Acylation : Reacting the amine with 2-(2,4-dimethylphenoxy)acetyl chloride under basic conditions (e.g., NaHCO₃) in solvents like DMF or THF.

- Purification : Crystallization from ethanol or methanol is commonly used to isolate the final product .

Characterization employs: - TLC for reaction monitoring.

- IR spectroscopy to confirm amide (C=O at ~1650 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) bonds.

- ¹H-NMR for structural elucidation (e.g., dihydrobenzodioxin protons at δ 4.2–4.3 ppm, aromatic protons at δ 6.6–7.2 ppm) .

Q. How is the purity and stability of this compound assessed during synthesis?

- Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity >95% is typical for pharmacological studies .

- Stability : Stability under varying pH (2–9) and temperature (4–40°C) is tested using accelerated degradation studies. Degradation products are identified via LC-MS .

Advanced Research Questions

Q. What methodological approaches are used to study its enzyme inhibitory activity (e.g., α-glucosidase)?

- Enzyme assays : α-Glucosidase inhibition is measured using a spectrophotometric assay with p-nitrophenyl-α-D-glucopyranoside as the substrate. The IC₅₀ is calculated using dose-response curves (0.0156–0.5 mM compound dilutions) .

- Kinetic analysis : Lineweaver-Burk plots determine inhibition type (competitive/uncompetitive). For example, derivatives with similar structures show competitive inhibition (Ki ~80 μM) .

Q. How can molecular docking resolve contradictions in reported inhibitory mechanisms?

Conflicting data on binding modes (e.g., active site vs. allosteric inhibition) are addressed via:

- Docking software : AutoDock Vina or Schrödinger Suite to model interactions with α-glucosidase (PDB ID: 3W37).

- Binding affinity validation : MD simulations (100 ns) assess stability of docked poses. For example, benzodioxin derivatives show hydrogen bonding with Asp352 and Arg439 .

Q. How do structural modifications influence bioactivity and pharmacokinetics?

- SAR studies : Substituents like methyl groups on the phenoxy ring enhance lipophilicity (logP ↑), improving membrane permeability. For instance, 2,4-dimethyl substitution increases α-glucosidase inhibition (IC₅₀: 81 μM vs. 95 μM for unsubstituted analogs) .

- ADME profiling : Caco-2 cell assays predict intestinal absorption. Compounds with ClogP ~3.5 show >70% permeability .

Data Analysis and Reproducibility

Q. How should researchers address variability in reported IC₅₀ values across studies?

- Assay standardization : Use consistent enzyme sources (e.g., Saccharomyces cerevisiae α-glucosidase) and buffer conditions (pH 6.8, 37°C).

- Control normalization : Include acarbose (IC₅₀ ~37 μM) as a reference. Variability in IC₅₀ (e.g., 81–95 μM) may arise from differences in compound purity or assay protocols .

Q. What analytical strategies validate structural integrity in conflicting spectroscopic data?

- Multi-spectral correlation : Combine ¹H-NMR, ¹³C-NMR, and HRMS to resolve ambiguities. For example, overlapping signals in aromatic regions are deconvoluted using 2D-COSY .

- X-ray crystallography : Resolve absolute configuration when stereocenters are present (e.g., dihydrobenzodioxin ring conformation) .

Computational and Mechanistic Studies

Q. Which computational tools predict metabolic pathways and toxicity?

- Metabolism prediction : Use GLORYx or SyGMa to identify Phase I/II metabolites (e.g., O-demethylation or sulfation).

- Toxicity screening : ProTox-II predicts hepatotoxicity (e.g., benzodioxin derivatives show low hepatotoxic risk) .

Q. How do electronic effects of substituents impact reactivity in synthesis?

- DFT calculations : Gaussian 09 calculates frontier molecular orbitals (HOMO/LUMO). Electron-donating groups (e.g., -OCH₃) lower reaction activation energy by 5–10 kcal/mol in acylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.